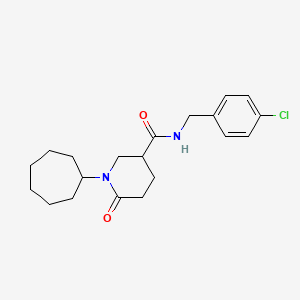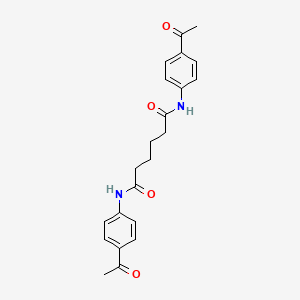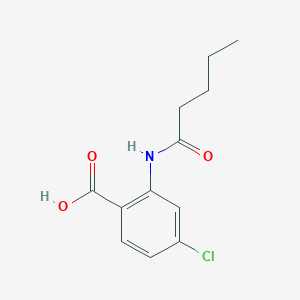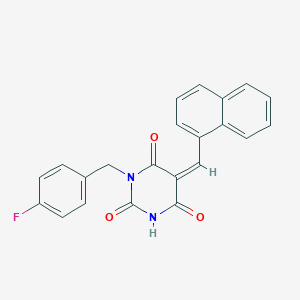
N-(4-chlorobenzyl)-1-cycloheptyl-6-oxo-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-1-cycloheptyl-6-oxo-3-piperidinecarboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of piperidine carboxamides. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT) and has been shown to have a wide range of potential therapeutic applications in the field of neuroscience.
Mecanismo De Acción
N-(4-chlorobenzyl)-1-cycloheptyl-6-oxo-3-piperidinecarboxamide works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA-AT, N-(4-chlorobenzyl)-1-cycloheptyl-6-oxo-3-piperidinecarboxamide increases the levels of GABA in the brain, which can have a calming and anti-convulsant effect.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-1-cycloheptyl-6-oxo-3-piperidinecarboxamide has been shown to have several biochemical and physiological effects in the brain. It increases the levels of GABA in the brain, which can have a calming and anti-convulsant effect. It also increases the levels of other neurotransmitters, such as dopamine and norepinephrine, which can have a positive effect on mood and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorobenzyl)-1-cycloheptyl-6-oxo-3-piperidinecarboxamide has several advantages for lab experiments. It is a highly potent and selective inhibitor of GABA-AT, which makes it an ideal tool for studying the role of GABA in the brain. However, one limitation of N-(4-chlorobenzyl)-1-cycloheptyl-6-oxo-3-piperidinecarboxamide is that it has a relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several potential future directions for research on N-(4-chlorobenzyl)-1-cycloheptyl-6-oxo-3-piperidinecarboxamide. One area of interest is its potential use as a treatment for addiction. N-(4-chlorobenzyl)-1-cycloheptyl-6-oxo-3-piperidinecarboxamide has been shown to be effective in reducing drug-seeking behavior in animal models of addiction. Another area of interest is its potential use as a cognitive enhancer. N-(4-chlorobenzyl)-1-cycloheptyl-6-oxo-3-piperidinecarboxamide has been shown to improve cognitive function in animal models, and there is interest in studying its effects on human cognition. Finally, there is interest in developing new compounds that are more potent and selective inhibitors of GABA-AT than N-(4-chlorobenzyl)-1-cycloheptyl-6-oxo-3-piperidinecarboxamide.
Métodos De Síntesis
N-(4-chlorobenzyl)-1-cycloheptyl-6-oxo-3-piperidinecarboxamide is synthesized through a multi-step process that involves the reaction of 4-chlorobenzylamine with cycloheptanone to form N-(4-chlorobenzyl)-1-cycloheptanone. This intermediate is then reacted with piperidine-3-carboxylic acid to form N-(4-chlorobenzyl)-1-cycloheptyl-6-oxo-3-piperidinecarboxamide.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)-1-cycloheptyl-6-oxo-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to be effective in the treatment of several neurological disorders, including epilepsy, anxiety, and depression. N-(4-chlorobenzyl)-1-cycloheptyl-6-oxo-3-piperidinecarboxamide has also been investigated as a potential treatment for addiction and as a cognitive enhancer.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-cycloheptyl-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2O2/c21-17-10-7-15(8-11-17)13-22-20(25)16-9-12-19(24)23(14-16)18-5-3-1-2-4-6-18/h7-8,10-11,16,18H,1-6,9,12-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEVLJKMTPVTHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CC(CCC2=O)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-(3-fluorophenyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5029259.png)
![methyl 3-[(2-chlorophenyl)amino]-3-oxopropanoate](/img/structure/B5029264.png)
![7H-benzo[de]fluorantheno[2',3':4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B5029277.png)

![N-[(2-phenoxy-3-pyridinyl)methyl]-1-phenylmethanesulfonamide](/img/structure/B5029288.png)
![N-phenyl-N'-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}urea](/img/structure/B5029297.png)
![rel-(2R,3R)-3-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B5029298.png)

![diethyl 7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-3,4-dicarboxylate](/img/structure/B5029314.png)
![1-[4-(2,5-dimethylphenoxy)butyl]piperidine oxalate](/img/structure/B5029323.png)
![(3aS*,6aR*)-5-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(2-pyridinylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5029330.png)


![4-chloro-N-[(4-nitrophenoxy)acetyl]phenylalanine](/img/structure/B5029354.png)